molecular formula C7H10N2O3 B11788570 1-Carbamoyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-Carbamoyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B11788570
M. Wt: 170.17 g/mol
InChI Key: NXPCHGMDRUXVSL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-Carbamoyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbamoyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Carbamoyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular pathways. For instance, it may interact with muscarinic acetylcholine receptors, affecting neurotransmission and cellular signaling . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Carbamoyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other tetrahydropyridine derivatives, such as:

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine

These compounds share a similar core structure but differ in the position and nature of substituents, which can significantly influence their biological activity and chemical properties

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

1-carbamoyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c8-7(12)9-3-1-2-5(4-9)6(10)11/h2H,1,3-4H2,(H2,8,12)(H,10,11)

InChI Key

NXPCHGMDRUXVSL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)C(=O)O)C(=O)N

Origin of Product

United States

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